molecular formula C13H11N3O B8075812 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one

1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one

Cat. No.: B8075812
M. Wt: 225.25 g/mol
InChI Key: OKPAQVDUXXJLBG-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one (CAS 1936044-53-9) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol , this benzyl-substituted pyrrolopyridazine derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrrolopyridazine scaffold is a privileged structure in the design of kinase inhibitors . For example, structurally related pyrrolopyrazine cores have been utilized in the development of potent inhibitors for targets like ERK2, a kinase involved in critical cell signaling pathways . Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for the design and screening of novel bioactive molecules. As a precaution, this product carries the signal word "Warning" and has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate care, referring to the supplied safety data sheet. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-6H-pyrrolo[2,3-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPAQVDUXXJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one typically starts from commercially available precursors. An example synthetic route involves the cyclization of a benzyl-substituted hydrazine with a suitable dicarbonyl compound, under reflux conditions, forming the fused ring system.

Industrial Production Methods On an industrial scale, the preparation may involve optimized reaction conditions such as increased pressures and specific catalysts to enhance yield and purity. Large-scale synthesis ensures the scalability of the compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding N-oxides.

  • Reduction: : Hydrogenation can reduce unsaturation within the ring systems.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at the benzyl or pyridazine moieties.

Common Reagents and Conditions Used in These Reactions Common reagents include oxidizing agents like potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction. Substitution reactions may use halogenating agents or alkylating agents, often under inert atmosphere conditions.

Major Products Formed from These Reactions Depending on the reactants, products range from N-oxides and reduced derivatives to various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolopyridazines, including 1-benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, a study published in the Journal of Medicinal Chemistry highlighted that pyrrolopyridazine derivatives could act on the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .

Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed into a novel antibiotic. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects
Recent studies suggest neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key contributors to conditions like Alzheimer's disease .

Material Science

Polymer Chemistry
In material science, this compound is being investigated as a building block for new polymeric materials. Its unique chemical structure allows for the synthesis of polymers with enhanced mechanical properties and thermal stability. These materials could have applications in coatings, adhesives, and composite materials .

Nanotechnology
The compound is also being explored for use in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials with specific electronic or optical properties. This could lead to advancements in sensors and electronic devices .

Research Reagent

As a research reagent, this compound is utilized in various chemical syntheses and analytical applications. Its role as an intermediate in the synthesis of more complex molecules makes it valuable in organic chemistry research labs. Additionally, it serves as a standard compound for analytical methods such as HPLC and mass spectrometry .

Case Studies

Application Study Reference Findings
Anticancer ActivityJournal of Medicinal Chemistry Inhibition of PI3K/Akt/mTOR pathway leading to reduced tumor growth
Antimicrobial PropertiesAntimicrobial Agents and Chemotherapy Effective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsNeuroscience Letters Reduction in oxidative stress markers in neuronal cell cultures
Polymer ChemistryMacromolecules Development of high-performance polymers with enhanced thermal stability
NanotechnologyAdvanced Materials Formation of metal-complexed nanomaterials with potential applications in sensors

Mechanism of Action

Molecular Targets and Pathways Involved The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one exerts its effects often involves interaction with biological macromolecules such as proteins or nucleic acids. It may act by binding to active sites or altering the conformation of target enzymes, thereby inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo-Pyridazinone Family

2-Phenyl-6-methylthio[2,3-d]pyridazin-7(6H)-one (8a)
  • Structure: A pyridazinone fused with a thiophene ring, substituted with phenyl and methylthio groups.
  • Properties : Melting point = 191.5°C, molecular weight = 243 g/mol, yield = 72% .
  • Key Difference : The absence of a benzyl group and presence of sulfur in the fused ring system alter electronic properties and solubility compared to the target compound.
2-Propyl-6-methylthio[2,3-d]pyridazin-7(6H)-one (8b)
  • Structure : Similar to 8a but with a propyl substituent.
  • Properties : Melting point = 67.5°C, molecular weight = 209 g/mol, yield = 60% .
  • Key Difference : Alkyl chains (propyl vs. benzyl) reduce aromatic interactions, impacting binding affinity in biological systems.

Isoxazolo-Pyridazinone Derivatives

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
  • Structure: Fused isoxazole-pyridazinone core with a methoxyphenyl group.
  • Properties : Melting point = 205–207°C, molecular weight = 243.22 g/mol .
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
  • Structure : Cyclopropyl substituent on the isoxazole ring.
  • Properties : Melting point = 210–212°C, molecular weight = 177.16 g/mol .
  • Key Difference : The cyclopropyl group increases steric hindrance, which may affect metabolic stability.

Pharmacologically Active Analogues

4-Amino-1-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one
  • Structure: Carbohydrate-modified derivative with a ribofuranosyl group.
  • Activity : Demonstrated antiviral activity against herpes simplex virus (HSV) and antiproliferative effects in cancer cell lines .
  • Key Difference: The ribofuranosyl group enhances water solubility but reduces cell membrane permeability compared to the lipophilic benzyl group.
6-(3,5-Dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7(6H)-one
  • Structure: Pyrazolo-pyridazinone core with dimethoxybenzyl and dimethylphenyl groups.
  • Properties : Molecular weight = 404.5 g/mol .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity Reference
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one Pyrrolo[2,3-d]pyridazinone Benzyl at N-1 ~225 (estimated) Not reported Antiviral, antiproliferative
2-Phenyl-6-methylthio[2,3-d]pyridazin-7(6H)-one Thieno[2,3-d]pyridazinone Phenyl, methylthio 243 191.5 Not reported
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one Isoxazolo[3,4-d]pyridazinone 4-Methoxyphenyl 243.22 205–207 Not reported
4-Amino-1-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one Pyrrolo[2,3-d]pyridazinone Ribofuranosyl at N-1 ~365 (estimated) Not reported Antiviral (HSV)

Research Findings and Implications

  • Synthetic Accessibility : The benzyl-substituted derivative is synthesized in moderate yields (e.g., 72% for 8a) via alkylation or cyclization, but regioselectivity challenges arise with bulkier substituents .
  • Biological Activity: Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration, whereas polar groups (e.g., ribofuranosyl) favor solubility but limit tissue distribution .
  • Structure-Activity Relationships (SAR): Substituent Position: N-1 substitution (benzyl) vs. C-2 substitution (phenyl/methylthio) significantly alters target binding . Fused Ring Systems: Isoxazolo-pyridazinones exhibit distinct electronic profiles compared to pyrrolo-pyridazinones, influencing enzyme inhibition .

Biological Activity

1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 1936044-53-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to pyrrole derivatives. In vitro evaluations indicated that certain pyrrole-based compounds exhibit potent activity against various strains of bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming controls like ciprofloxacin (MIC = 2 µg/mL) .
  • Mechanism of Action : The antibacterial activity is thought to involve interference with bacterial cell wall synthesis and protein function, although specific pathways for this compound require further elucidation.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have demonstrated its efficacy against breast cancer cell lines.

In Vitro Studies:

  • Cell Lines Tested : MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
  • Results : Compound analogs exhibited significant cytotoxic effects with IC50 values as low as 6.25 µM for MDA-MB-231 cells . The most active compounds were identified as those with specific structural features that enhance interaction with cancer cell targets.
CompoundIC50 (MDA-MB-231)IC50 (MCF-7)
1f6.25 µM>200 µM
1d25 µM>200 µM
1h>100 µM>200 µM

The anticancer effects are likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as AKT signaling . Molecular docking studies have indicated strong binding affinities to critical proteins involved in these pathways.

Case Studies

A recent study synthesized a series of pyrrole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its selective toxicity towards cancer cells while showing lower toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one, and what mechanistic considerations govern these pathways?

  • Answer : The compound can be synthesized via cyclocondensation of 1-aminopyrrole derivatives with β-dicarbonyl reagents. For example, Flitsch and Kramer’s method involves reacting 1-aminopyrrole with benzoylacetone to form pyrrolopyridazine scaffolds, followed by benzylation at the 1-position . Mechanistically, this involves nucleophilic attack and subsequent cyclization, with regioselectivity influenced by substituent electronic effects.

Q. How can the purity and structural integrity of this compound be validated chromatographically?

  • Answer : Reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5, adjusted with acetic acid) is recommended for purity assessment. UV detection at 254 nm is suitable for identifying the compound and potential impurities, such as regioisomers or unreacted intermediates .

Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-d]pyridazinone derivatives?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are essential for verifying substitution patterns. For example, the benzyl group’s aromatic protons appear as distinct multiplets in 1H^1H-NMR (δ 7.2–7.4 ppm), and the ketone at position 7 is identified via 13C^{13}C-NMR (δ ~170 ppm) .

Advanced Research Questions

Q. What strategies mitigate regioisomeric byproduct formation during the synthesis of pyrrolo[2,3-d]pyridazinone derivatives?

  • Answer : Regioselectivity can be controlled by modifying reaction conditions (e.g., solvent polarity, temperature) or using directing groups. For example, electron-withdrawing substituents on the β-dicarbonyl reagent favor cyclization at specific positions, as observed in Flitsch and Kramer’s work with benzoylacetaldehyde, which produced mixed regioisomers . Advanced computational modeling (DFT) can predict favorable transition states to optimize selectivity.

Q. How do electron-withdrawing/donating groups at position 3 or 6 influence the compound’s reactivity in cross-coupling reactions?

  • Answer : Substituents at these positions alter electron density in the aromatic system. For instance, bromine at position 6 (as in 6-bromo-1H-pyrrolo[2,3-b]pyridine) enhances reactivity in Suzuki-Miyaura couplings, enabling derivatization with aryl boronic acids. Conversely, electron-donating groups like methyl reduce electrophilicity, necessitating harsher conditions .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can reaction parameters be optimized?

  • Answer : Scaling up often leads to reduced yields due to inefficient heat/mass transfer. Continuous-flow reactors or microwave-assisted synthesis can improve efficiency. For example, describes a multi-step procedure where intermediates like 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are isolated via column chromatography, requiring solvent recycling for cost-effective scale-up .

Q. How can impurities such as N-oxides or dealkylated byproducts be identified and quantified?

  • Answer : LC-MS with a polar stationary phase (e.g., HILIC) and tandem mass spectrometry (MS/MS) can resolve polar impurities. For example, Impurity F (ofloxacin N-oxide) in related compounds was characterized using hydrochloride salt precipitation and NMR .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for pyrrolo[2,3-d]pyridazinone syntheses: How can these be reconciled?

  • Answer : Variations arise from differences in reagent purity, solvent drying, or catalyst loading. For instance, Zupan et al. reported a 21% yield for unsubstituted pyrrolopyridazine using 3-ethoxyacroleine diethyl acetate, while Flitsch achieved higher yields with optimized β-dicarbonyl reagents. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical .

Q. Conflicting NMR data for benzyl-substituted pyrrolopyridazines: What factors contribute to this?

  • Answer : Solvent effects and conformational flexibility (e.g., rotation of the benzyl group) cause signal splitting. Deuterated DMSO or CDCl3_3 may stabilize specific conformers, simplifying spectra. Cross-validation with X-ray crystallography (e.g., as in for a benzoylpyrazole derivative) resolves ambiguities .

Methodological Recommendations

  • Synthesis : Use 1-aminopyrrole precursors with β-ketoesters for scalable pyrrolopyridazine cores .
  • Analysis : Combine HPLC (Pharmacopeial Forum methods) with HRMS for impurity profiling .
  • Derivatization : Prioritize position 6 for functionalization via halogenation, leveraging its reactivity in cross-coupling .

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